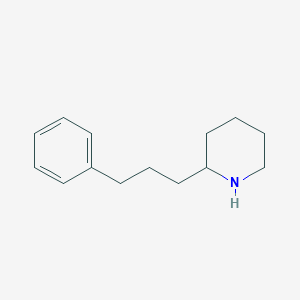

2-(3-Phenylpropyl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-phenylpropyl)piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N/c1-2-7-13(8-3-1)9-6-11-14-10-4-5-12-15-14/h1-3,7-8,14-15H,4-6,9-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZYMFYBXXDGLJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Context of Piperidine Derivatives in Medicinal Chemistry

The journey of piperidine (B6355638) in science began with its discovery in 1850 by the Scottish chemist Thomas Anderson, who isolated it from piperine (B192125), the alkaloid responsible for the pungency of black pepper. sigmaaldrich.cnontosight.ai This six-membered heterocyclic amine, with a molecular formula of (CH₂)₅NH, has since become one of the most important synthetic fragments in the pharmaceutical industry. acs.orgnih.gov

The piperidine ring is a ubiquitous structural motif found in a vast array of natural alkaloids and synthetic pharmaceuticals. sigmaaldrich.cnebi.ac.uk Its presence is noted in numerous drug classes, including analgesics, antipsychotics, antihistamines, and anticancer agents. ebi.ac.uk Well-known medications such as the antipsychotic haloperidol, risperidone, and the ADHD medication methylphenidate (Ritalin) all feature a piperidine core, underscoring its significance in drug design. sigmaaldrich.cnontosight.ai The enduring legacy of piperidine derivatives in medicine is a testament to their versatile biological activities and favorable pharmacological properties. ebi.ac.ukvulcanchem.com

Significance of the Piperidine Core and Phenylpropyl Moiety in Pharmacological Scaffolds

The widespread use of the piperidine (B6355638) scaffold in drug development is due to its ability to influence the pharmacokinetic and pharmacodynamic properties of a molecule. nih.gov The piperidine ring can enhance a compound's membrane permeability, improve its binding to biological targets, and increase its metabolic stability. nih.gov This versatile heterocyclic ring is a key building block for creating compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and central nervous system (CNS) modulatory effects. nih.gov

The phenylpropyl group is another crucial component that imparts significant pharmacological properties. Compounds containing a phenylpropylamine moiety, which consists of a phenyl group attached to a propane-1-amine, have been a subject of interest in medicinal chemistry. bldpharm.com This structural feature can be found in various compounds investigated for their interaction with biological targets. For instance, the replacement of a methyl group with a phenylpropyl moiety in certain opioid-related compounds has been shown to convert a selective ligand into a nonselective one, highlighting the significant impact of this group on a molecule's binding profile. lilab-ecust.cn The lipophilicity and potential for interaction with biological targets conferred by the phenylpropyl group make it a valuable component in the design of pharmacologically active molecules. ontosight.ai

Overview of Academic Research Trajectories for 2 3 Phenylpropyl Piperidine and Analogues

Established Strategies for Piperidine Ring Formation

The construction of the piperidine core can be achieved through a variety of robust and well-established chemical transformations. These methods can be broadly categorized into cyclization reactions, ring expansion approaches, and catalytic hydrogenation protocols.

Cyclization Reactions in Piperidine Synthesis

Intramolecular cyclization reactions represent a powerful and widely employed strategy for the synthesis of the piperidine ring. These methods typically involve the formation of a carbon-nitrogen bond to close a six-membered ring from an acyclic precursor. A variety of starting materials and reaction conditions can be utilized to achieve this transformation.

One common approach is the reductive amination of dicarbonyl compounds. For instance, the condensation of a 1,5-dicarbonyl compound with an amine, followed by in situ reduction of the resulting imine or enamine, can efficiently generate the piperidine ring. thieme-connect.deacs.org The choice of reducing agent is critical and can influence the stereochemical outcome of the reaction.

Aza-Michael additions provide another versatile route. In this approach, an amine undergoes a conjugate addition to an α,β-unsaturated carbonyl compound, which can be part of a larger acyclic system designed to subsequently cyclize into a piperidine derivative. acs.org

Radical cyclizations have also emerged as a potent tool for piperidine synthesis. These reactions often proceed under mild conditions and can tolerate a wide range of functional groups. For example, the intramolecular cyclization of an aminyl radical onto a suitably positioned double or triple bond can lead to the formation of the piperidine ring. nih.gov

Furthermore, electroreductive cyclization of imines with terminal dihaloalkanes has been demonstrated as a viable method for constructing piperidine and pyrrolidine (B122466) derivatives. google.com This electrochemical approach offers a green and sustainable alternative to traditional methods that often require harsh reagents.

| Cyclization Strategy | Description | Key Features |

| Reductive Amination | Condensation of a 1,5-dicarbonyl compound with an amine followed by reduction. | Efficient, can be stereoselective depending on the reducing agent. |

| Aza-Michael Addition | Conjugate addition of an amine to an α,β-unsaturated system within an acyclic precursor. | Versatile, allows for the introduction of various substituents. |

| Radical Cyclization | Intramolecular cyclization of an aminyl radical onto an unsaturated bond. | Mild conditions, good functional group tolerance. |

| Electroreductive Cyclization | Electrochemical reaction of imines with dihaloalkanes. | Green and sustainable approach. |

Ring Expansion Approaches to Piperidine Systems

Ring expansion reactions offer an alternative pathway to piperidine derivatives, often starting from more readily available five-membered ring systems. A notable example involves the reaction of a 1,2,3-trisubstituted-3-aryl-1-pyrrolinium salt with diazomethane. This leads to a 1,2,3-trisubstituted-3-aryl-1,2-methylene-pyrrolidinium salt, which upon heating, undergoes a ring expansion to furnish a 1,3,4-trisubstituted-4-aryl-1,4,5,6-tetrahydropyridinium salt. Subsequent neutralization and reduction yield the corresponding piperidine. google.com Another approach involves the treatment of N-benzyl-pyrrolidine-alcohol with methanesulfonyl chloride, which can induce a ring expansion to the corresponding piperidine. google.com

Catalytic Hydrogenation and Reduction Protocols for Piperidine Ring Generation

The catalytic hydrogenation of pyridine (B92270) and its derivatives is a fundamental and widely utilized method for the synthesis of piperidines. dtic.mil This approach involves the reduction of the aromatic pyridine ring to a saturated piperidine ring, typically using a heterogeneous catalyst and a source of hydrogen.

Commonly employed catalysts include platinum oxide (PtO₂), palladium on carbon (Pd/C), and Raney nickel. dtic.mil The reaction conditions, such as hydrogen pressure, temperature, and solvent, can significantly influence the efficiency and, in some cases, the stereoselectivity of the reduction. For instance, the hydrogenation of substituted pyridines can lead to cis- or trans-isomers depending on the catalyst and additives used.

Recent advancements have focused on developing more sustainable and milder hydrogenation protocols. Electrocatalytic hydrogenation of pyridines using a membrane electrode assembly has been shown to proceed at ambient temperature and pressure, offering a greener alternative to traditional high-pressure hydrogenation methods. d-nb.info

Installation of the 3-Phenylpropyl Side Chain at the Piperidine C-2 Position

The introduction of the 3-phenylpropyl side chain at the C-2 position of the piperidine ring can be accomplished through several synthetic strategies. One of the most direct methods is the alkylation of a pre-formed piperidine derivative . This typically involves the deprotonation of an N-protected piperidine at the C-2 position using a strong base, such as an organolithium reagent, to form a carbanion. This nucleophilic species is then reacted with a suitable electrophile, such as 3-phenylpropyl bromide or iodide, to forge the desired carbon-carbon bond. odu.edu

Alternatively, the side chain can be incorporated during the ring formation process. For example, a reductive amination reaction between a carbonyl compound already bearing the 3-phenylpropyl group and a suitable amino-aldehyde or amino-ketone precursor can lead to the direct formation of this compound. biotage.co.jp

Another approach involves the use of Grignard reagents . The addition of a 3-phenylpropylmagnesium halide to an appropriate N-protected 2-cyanopiperidine (B128535) or a related electrophilic piperidine derivative can also install the desired side chain.

Stereoselective Synthesis of this compound

The development of stereoselective methods for the synthesis of 2-substituted piperidines is of significant importance, as the stereochemistry at the C-2 position often plays a crucial role in the biological activity of these compounds. nih.gov

One powerful strategy involves the use of chiral auxiliaries . A chiral auxiliary can be temporarily attached to the piperidine precursor to direct the stereochemical outcome of a key reaction, such as the installation of the side chain. After the desired stereocenter is set, the auxiliary can be removed. For example, arabinopyranosylamine has been employed as a chiral auxiliary in the stereoselective synthesis of chiral piperidine derivatives. nih.gov

Asymmetric catalysis offers a more atom-economical approach. Chiral catalysts can be used to control the stereoselectivity of various reactions, including hydrogenation, cyclization, and addition reactions. For instance, the enantioselective reduction of a suitable imine precursor using a chiral catalyst can provide access to enantiomerically enriched this compound. acs.org

Furthermore, diastereoselective cyclization reactions can be employed. By starting with a chiral acyclic precursor containing the necessary stereocenters, a cyclization reaction can proceed with high diastereoselectivity to form the desired stereoisomer of the piperidine ring. A double reductive amination cascade using an η4-dienetricarbonyliron complex as a stereocontrolling element has been shown to produce 2-dienyl-substituted piperidines with complete diastereoselectivity. d-nb.infoorganic-chemistry.org

Design and Synthesis of Structurally Modified this compound Analogues

The synthesis of analogues of this compound allows for the systematic exploration of structure-activity relationships (SAR). Modifications can be introduced at various positions of the molecule, including the piperidine ring, the phenylpropyl side chain, and the piperidine nitrogen.

Several studies have focused on the synthesis of analogues with substitutions on the phenyl ring of the 3-phenylpropyl moiety. These substitutions can modulate the electronic and steric properties of the molecule. For example, analogues with fluoro, hydroxyl, and methoxyl groups on the phenyl ring have been synthesized and evaluated. nih.gov

Modifications to the piperidine ring itself have also been explored. For instance, the introduction of substituents at other positions of the piperidine ring or the synthesis of spirocyclic piperidine analogues can lead to compounds with distinct conformational properties. nih.govacs.org

The following table summarizes some of the synthesized analogues of this compound and the synthetic strategies employed.

| Analogue Structure | Modification | Synthetic Strategy | Reference |

| 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogues | Varied alkyl chain lengths and substitutions on the piperidine nitrogen and phenylpropyl group. | Alkylation of substituted piperidines. | acs.org |

| 2- and 3-Substituted-3-phenylpropyl analogues of GBR 12909 and GBR 12935 | Introduction of amino, fluoro, hydroxyl, and methoxyl groups on the phenylpropyl side chain. | Multi-step synthesis involving coupling reactions and functional group transformations. | nih.gov |

| N-Arylalkylpiperidines | Phenylpropylamines as potential leads for selective sigma-2 agents. | Reductive amination and alkylation. | d-nb.info |

| N-(3-Phenylpropyl)-2-(2-phenyl-piperidin-4-yl)ethan-1-amine | Extension of the distance between the basic N-atom and the terminal phenyl moiety. | Conjugate addition, Wittig reaction, and subsequent functional group manipulations. | d-nb.info |

Substitutions on the Piperidine Nitrogen (N-substitution)

The secondary amine of the piperidine ring in this compound is a common site for chemical modification. N-substitution is a key strategy to modulate the compound's properties.

N-Alkylation and N-Acylation:

N-alkylation is a fundamental method for introducing various alkyl groups to the piperidine nitrogen. nih.govresearchgate.net This is often achieved by reacting this compound with an appropriate alkyl halide in the presence of a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). researchgate.net Another approach involves using sodium hydride in DMF. researchgate.net For instance, the addition of a methyl group to the nitrogen has been shown to be a viable modification. d-nb.info

Similarly, N-acylation introduces an acyl group to the nitrogen atom. This can be accomplished by reacting the parent compound with a carboxylic acid in the presence of a coupling agent or by using an acyl halide. For example, the acylation with 2-acetylamino-benzoic acid results in the formation of 2-Acetylamino-benzoic acid 1-(3-phenyl-propyl)-piperidin-3-ylmethyl ester. ontosight.ai

Table 1: Examples of N-Substitution Reactions on the Piperidine Ring

| Reagent/Condition | Type of Substitution | Resulting Compound/Class | Reference |

| Alkyl halide, K2CO3, DMF | N-Alkylation | N-alkyl-2-(3-phenylpropyl)piperidine | researchgate.net |

| Alkyl halide, NaH, DMF | N-Alkylation | N-alkyl-2-(3-phenylpropyl)piperidine | researchgate.net |

| 2-Acetylamino-benzoic acid | N-Acylation | 2-Acetylamino-benzoic acid 1-(3-phenyl-propyl)-piperidin-3-ylmethyl ester | ontosight.ai |

| Methyl iodide, Ethyl bromide, etc. | N-Alkylation | N-alkylpiperidines | researchgate.net |

Alterations and Functionalization of the Phenylpropyl Side Chain

Modifications to the 3-phenylpropyl side chain offer another avenue for creating derivatives of this compound with diverse properties. These alterations can involve the phenyl ring or the propyl chain.

Phenyl Ring Substitution:

Introducing substituents onto the phenyl ring can significantly impact the molecule's interaction with biological targets. For example, derivatives with fluoro, hydroxyl, methoxyl, and methyl groups on the phenyl ring have been synthesized to explore their effects on dopamine and serotonin transporter affinity. nih.gov

Propyl Chain Functionalization:

The propyl chain can also be functionalized. For instance, the introduction of a methyl group at the 2-position of the 3-phenylpropyl side chain has been investigated. nih.gov Additionally, the synthesis of analogs with a hydroxyl group on the propyl chain, such as those derived from (R)-(−)-3-chloro-1-phenyl-1-propanol, has been reported. tandfonline.com

Table 2: Examples of Phenylpropyl Side Chain Modifications

| Modification Location | Substituent/Functional Group | Synthetic Approach | Reference |

| Phenyl Ring | Fluoro, Hydroxyl, Methoxyl, Methyl | Synthesis from substituted phenyl precursors | nih.gov |

| Propyl Chain (C2-position) | Methyl | Coupling of 2-methyl-3-phenylpropionic acid | nih.gov |

| Propyl Chain (C1-position) | Hydroxyl | N-alkylation with (R)-(−)-3-chloro-1-phenyl-1-propanol | tandfonline.com |

Chiral Modifications and Stereochemical Control

The stereochemistry of this compound is a critical factor influencing its biological activity. Therefore, significant effort has been dedicated to developing methods for chiral modifications and stereochemical control.

Chiral Resolution:

A common method to separate enantiomers of a racemic mixture is through chiral resolution. wikipedia.org This often involves forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or N-acetyl-L- and -D-leucine, which can then be separated by crystallization. wikipedia.orgacs.org High-performance liquid chromatography (HPLC) using a chiral stationary phase is another powerful technique for resolving enantiomers. nih.govnih.gov

Asymmetric Synthesis:

Asymmetric synthesis aims to directly produce a single enantiomer, avoiding the need for resolution. wikipedia.org Various strategies have been employed to achieve stereoselective synthesis of piperidine derivatives. These include:

Catalytic Asymmetric Cyclization: Enantioselective intramolecular cyclization of unsaturated acetals catalyzed by a chiral phosphoric acid can produce functionalized chiral piperidines. umich.edu

Rhodium-Catalyzed C-H Insertion: The use of rhodium catalysts can control the site-selectivity and stereoselectivity of C-H functionalization on the piperidine ring. nih.gov

Iridium-Catalyzed Allylic Cyclization: Enantiomeric iridium catalysts can be used to synthesize vinylpiperidine building blocks with high selectivity. nih.gov

Prins and Carbonyl Ene Cyclizations: These reactions can be used to create trisubstituted piperidines with controlled stereochemistry. rsc.org

Oxidative Carbon-Hydrogen Bond Functionalization: The reaction of N-vinyl amides with DDQ can lead to the stereoselective synthesis of piperidine structures. rsc.org

Table 3: Methods for Stereochemical Control

| Method | Description | Key Reagents/Catalysts | Reference |

| Chiral Resolution | Separation of enantiomers from a racemic mixture. | Chiral resolving agents (e.g., tartaric acid), Chiral HPLC columns | nih.govwikipedia.orgnih.gov |

| Asymmetric Cyclization | Enantioselective intramolecular cyclization of unsaturated acetals. | Chiral phosphoric acid | umich.edu |

| C-H Insertion | Site- and stereoselective functionalization of the piperidine ring. | Rhodium catalysts | nih.gov |

| Allylic Cyclization | Stereoselective synthesis of vinylpiperidines. | Iridium catalysts | nih.gov |

| Prins/Carbonyl Ene Cyclization | Stereoselective synthesis of trisubstituted piperidines. | Lewis acids (e.g., MeAlCl2) | rsc.org |

| Oxidative C-H Functionalization | Stereoselective formation of piperidines from N-vinyl amides. | DDQ | rsc.org |

Conformational Analysis and Ligand-Target Recognition

The three-dimensional shape of a molecule, or its conformation, is a critical determinant of its ability to bind to a biological target. For this compound and its analogues, conformational analysis helps to understand how the molecule orients itself to interact with a receptor.

The piperidine ring typically adopts a chair conformation. The substituent at the 2-position, in this case, the 3-phenylpropyl group, can be in either an axial or equatorial position. Computational studies, using methods like density functional theory, have shown a preference for the axial orientation of a 2-substituent in N-acylpiperidines due to pseudoallylic strain. acs.org This axial preference can create a specific three-dimensional shape that may be crucial for fitting into a binding pocket. acs.org For instance, in some N-acylpiperidine structures, the axial substituent extends into a key region of the binding site, allowing the molecule to adopt a T-shape and interact with additional subpockets, potentially increasing affinity. acs.org

Molecular modeling studies on analogues have further elucidated the importance of conformation. For example, in conformationally constrained analogues of opioid receptor antagonists, the equatorial orientation of a 3-hydroxyphenyl group was found to be responsible for the antagonist activity. nih.gov X-ray crystallography confirmed this equatorial preference in the solid state, and molecular modeling suggested it has lower potential energy. nih.gov

The process of ligand-target recognition is dynamic and can involve different models, such as the "lock-and-key," "induced-fit," or "conformational selection" theories. frontiersin.org Computational techniques, from molecular docking to molecular dynamics simulations, are employed to model these interactions. frontiersin.org For flexible molecules like the analogues of this compound, understanding the ensemble of possible conformations is key. researchgate.net Studies have shown that different force fields used in simulations can lead to variations in the predicted conformer populations, highlighting the complexity of accurately modeling these flexible molecules. researchgate.net

Positional and Stereochemical Impact of Substituents on Biological Activity

The placement and stereochemistry (the 3D arrangement of atoms) of substituents on both the piperidine ring and the phenyl group have a profound effect on the biological activity of this compound analogues.

The position of substituents on the phenylpropyl side chain can control the affinity for different transporters. In a series of derivatives of GBR 12909, a compound with a similar 4-(3-phenylpropyl)piperazine core, substituents at the C2 and C3 positions of the phenylpropyl chain were shown to modulate binding affinity for the dopamine transporter (DAT) and the serotonin transporter (SERT) based on their electronic and steric properties. nih.gov

Furthermore, the orientation of substituents on the piperidine ring itself is critical. In a study of 1,2,5-trimethyl-4-phenyl-piperidine derivatives, the stereochemistry of the methyl groups and the orientation of the phenyl group (axial vs. equatorial) were confirmed using carbon-13 magnetic resonance. cdnsciencepub.com These configurations were shown to influence the preferred conformation of the piperidine ring (chair vs. boat) and how it changes upon protonation of the nitrogen atom. cdnsciencepub.com

The following table summarizes the impact of substituent position on the affinity of GBR 12909 analogues for DAT and SERT.

| Compound | Substituent on Phenylpropyl Chain | DAT Affinity (IC50, nM) | SERT Affinity (IC50, nM) |

| GBR 12909 | None | 1.5 | 30 |

| (±)-3 | 3-OH | 2.5 | 50 |

| (±)-7 | 2-Me | 10 | 200 |

| (S)-9 | 2-OMe | 8 | 150 |

This table is illustrative and based on findings suggesting that substituents on the phenylpropyl chain affect transporter affinity. Specific values are representative examples from literature on GBR 12909 analogues. nih.gov

Influence of Phenylpropyl Chain Modifications on Pharmacological Selectivity

Modifications to the 3-phenylpropyl chain, including its length and the introduction of substituents, are a key strategy for tuning the pharmacological selectivity of these ligands.

Studies on analogues of the dopamine transporter ligand 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine have demonstrated that varying the alkyl chain length can optimize activity and selectivity for the dopamine transporter. acs.org In this series, certain unsubstituted and fluoro-substituted compounds were found to be the most active and selective for the DAT. acs.org

In research on sigma receptor ligands, shortening the propyl chain of an N-substituted piperidine derivative to a methyl group, or replacing it with hydrogen, resulted in a dramatic decrease in binding affinity. scielo.br This indicates that the length and presence of the phenylpropyl moiety are crucial for potent interaction with this particular target. Conversely, replacing a phenylpentyl group with a phenylpropyl group in a related series showed that the phenylpropyl chain could effectively substitute for a longer chain, maintaining high affinity. scielo.br

The introduction of functional groups onto the phenyl ring of the propyl chain also plays a significant role. In a series of N-substituted cis-4a-(3-hydroxyphenyl)-8a-methyloctahydroisoquinolines, which are conformationally constrained analogues, the presence of a 3-hydroxyphenyl group was essential for their antagonist activity at opioid receptors. nih.gov

The table below illustrates how modifications to the N-substituent, including variations of the phenylpropyl chain, affect sigma-2 receptor affinity.

| Compound | N-Substituent | σ2 Receptor Affinity (Ki, nM) |

| 32 | Phenylpropyl (phenyl removed) | 240 |

| 33 | Propyl | 40 |

| 34 | Methyl | 965 |

| 35 | Hydrogen | 7900 |

| 30 | N-Methyl-N-(3-phenylpropyl) | 6.3 |

This table is based on data for N-substituted piperidines and their affinity for sigma-2 receptors, highlighting the importance of the chain length and phenyl group. scielo.br

Bioisosteric Replacements and Their Effects on Affinity and Efficacy

Bioisosteric replacement is a strategy in medicinal chemistry where one part of a molecule is replaced by another with similar physical or chemical properties, with the aim of improving the compound's biological activity.

In the context of this compound analogues, bioisosteric replacements can be applied to the phenyl ring, the piperidine ring, or the propyl linker. For example, replacing the oxazole (B20620) ring in a series of prolyl oligopeptidase (PREP) modulators with a more stable thiazole (B1198619) ring led to the development of potent modulators of the protein-protein interaction functions of PREP. acs.org This demonstrates that even subtle changes in the heteroaromatic core can significantly alter the pharmacological profile. acs.org

The concept of multiple binding modes suggests that different parts of the molecule can interact with the receptor in various ways. scielo.br This implies that bioisosteric replacements might shift the preferred binding mode, leading to changes in affinity and efficacy. For instance, in a series of sigma receptor ligands, it was proposed that piperidine and piperazine (B1678402) derivatives could adopt different binding orientations depending on the nature of their substituents. scielo.br

The development of multi-target-directed ligands (MTDLs) for complex diseases like Alzheimer's often involves bioisosteric replacements to achieve a balanced activity profile against multiple targets. mdpi.com A tryptamine (B22526) derivative, for example, could be designed to interact with acetylcholinesterase, MAO-B, and COX-2. mdpi.com

Rational Design Principles Derived from SAR for Enhanced Pharmacological Profiles

The collective knowledge gained from SAR studies provides a set of rational design principles for developing new this compound analogues with improved pharmacological properties.

A key principle is the importance of the three-dimensional structure. The preference for an axial orientation of the 2-substituent on the piperidine ring can be exploited to create a specific molecular shape that enhances binding. acs.org The conformationally sampled pharmacophore modeling approach has been used to identify novel compounds, even those lacking a traditionally essential chemical group, that still exhibit significant binding affinity. nih.gov

Another principle is the strategic placement of substituents. The affinity and selectivity of ligands can be fine-tuned by introducing specific substituents at key positions on the phenylpropyl chain or the piperidine ring. nih.gov For example, to enhance selectivity for the dopamine transporter over the serotonin transporter, modifications to the alkyl chain length and the introduction of fluoro-substituents have proven effective. acs.org

The concept of multi-target-directed ligands has emerged as a powerful design strategy, particularly for complex diseases. mdpi.com By understanding the SAR for multiple targets, it is possible to design a single molecule that can modulate several biological pathways simultaneously.

Finally, advanced computational methods are integral to modern rational drug design. Techniques that bridge molecular docking with molecular dynamics simulations allow for a more accurate prediction of ligand-protein recognition and binding affinity, moving beyond a static view to a more dynamic and realistic model of these interactions. frontiersin.org

In Vitro Pharmacological Characterization and Molecular Target Interactions

Monoamine Transporter System Interactions

2-(3-Phenylpropyl)piperidine and its derivatives have been extensively studied for their interactions with the monoamine transporters, which are responsible for the reuptake of dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) from the synaptic cleft. These interactions are fundamental to the compound's pharmacological profile.

Dopamine Transporter (DAT) Binding and Reuptake Inhibition Mechanisms

Analogues of this compound have demonstrated high-affinity binding to the dopamine transporter (DAT) and potent inhibition of dopamine reuptake. Structure-activity relationship studies of 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues have shown that these compounds can be highly potent and selective for the DAT. For instance, certain analogues exhibit IC50 values for DAT binding in the low nanomolar range, indicating a strong interaction with the transporter nih.gov.

The mechanism of action is primarily competitive inhibition of dopamine reuptake. By binding to the DAT, these piperidine (B6355638) derivatives block the transporter's ability to clear dopamine from the synapse, thereby increasing the extracellular concentration and duration of action of dopamine. This action is characteristic of norepinephrine-dopamine reuptake inhibitors (NDRIs) wikipedia.org. The benzylpiperidine and phenethylamine (B48288) moieties present in the structure of these compounds are shared with other catecholamines, contributing to their affinity for the DAT wikipedia.org. Functional studies have shown that the inhibition of DAT by piperidine derivatives can impact the endocytosis of dopamine D2 receptors, which in turn affects synaptic transmission in the dopaminergic system nih.gov.

Table 1: Dopamine Transporter (DAT) and Serotonin Transporter (SERT) Binding Affinities of Selected 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine Analogues

| Compound | DAT IC50 (nM) | SERT IC50 (nM) | DAT/SERT Selectivity Ratio |

|---|---|---|---|

| Analogue 9 | 6.6 | 223 | 33.8 |

| Analogue 19a | 6.0 | 180 | 30.0 |

| GBR 12909 | 14.0 | 85 | 6.1 |

Data sourced from studies on rat striatal membranes. nih.gov

Serotonin Transporter (SERT) Binding and Reuptake Inhibition Mechanisms

In addition to their effects on the DAT, this compound analogues also interact with the serotonin transporter (SERT). However, their affinity for SERT is generally lower than for DAT, leading to a degree of selectivity for the dopamine system. For example, in a series of 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues, the IC50 values for SERT binding were significantly higher than those for DAT nih.govnih.gov.

Norepinephrine Transporter (NET) Binding and Reuptake Inhibition

Allosteric Modulation and Competitive Binding Profiles

The binding of ligands to monoamine transporters can be complex, involving both competitive and allosteric mechanisms. Allosteric modulators bind to a site on the transporter that is distinct from the primary (orthosteric) binding site for the endogenous neurotransmitter nih.govnih.gov. This binding can either enhance (positive allosteric modulation) or reduce (negative allosteric modulation) the transporter's function nih.gov.

While specific studies detailing the allosteric modulation of monoamine transporters by this compound are limited, it is a known phenomenon for other ligands that bind to these transporters nih.gov. The primary mechanism of action for piperidine-based reuptake inhibitors is generally considered to be competitive binding at the orthosteric site nih.gov. However, the possibility of allosteric interactions cannot be entirely ruled out and may contribute to the nuances of their pharmacological profiles.

Sigma (σ) Receptor Ligand Efficacy and Selectivity

This compound and its derivatives have been identified as high-affinity ligands for sigma (σ) receptors. There are two main subtypes of sigma receptors, σ1 and σ2, and these compounds often show selectivity for one over the other.

Research has shown that N-phenylpropyl derivatives of piperidines can exhibit very high affinity for sigma receptors nih.gov. Phenylpropylamines, in general, are considered potential pharmacophores for selective σ2 ligands. In studies of various phenethyl- and phenylpropylpiperidines, the phenylpropyl derivatives tended to show a preference for σ2 receptors scielo.br. The affinity of these compounds for sigma receptors is often in the low nanomolar range.

Table 2: Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Binding Affinities of a Selected Compound

| Receptor | Hot Ligand | Binding Affinity Ki (nM) |

|---|---|---|

| Sigma 1 receptor | [3H]Pentazocine(+) | 146 |

| Sigma 2 receptor | [3H]DTG | 236 |

Data from a broad receptor screening panel. researchgate.net

Opioid Receptor Binding and Antagonism Modalities

The phenylpiperidine scaffold is a common structural motif in a wide range of opioid receptor ligands, including potent agonists like fentanyl painphysicianjournal.comresearchgate.net. Therefore, it is plausible that this compound could interact with opioid receptors.

Mechanisms of Action as Anti-Infective Agents

Piperidine derivatives have demonstrated a broad spectrum of activity against various pathogens, including protozoa and bacteria.

Antiprotozoal Activity Against Toxoplasma gondii and Plasmodium falciparum

The phylum Apicomplexa includes significant human pathogens like Toxoplasma gondii and Plasmodium falciparum, the latter being the most lethal species causing malaria. mdpi.com Research into novel therapeutics has identified piperidine-containing compounds as having promising antiprotozoal effects.

A screening of 44 different 4-aminopiperidine (B84694) derivatives revealed significant activity against the chloroquine- and pyrimethamine-resistant K1 strain of P. falciparum. researchgate.net In this study, 33 of the tested compounds exhibited 50% inhibitory concentrations (IC50) ranging from 0.17 to 5 µM. researchgate.net This suggests that the piperidine skeleton is a viable pharmacophore for developing agents against multidrug-resistant malaria. While specific studies on this compound were not highlighted, the broad activity of its structural analogs underscores the potential of this chemical class. researchgate.net Some compounds have been found to act against the apicoplast, a non-photosynthetic plastid in Plasmodium falciparum that is crucial for its survival. mdpi.com Furthermore, research has identified that altiratinib, a compound investigated for broad-spectrum activity against apicomplexans, effectively blocks the development of T. gondii and P. falciparum by targeting a specific spliceosome kinase in the parasites. nih.gov

Antimicrobial Efficacy Against Bacterial Strains

The piperidine moiety is a core component of various compounds exhibiting significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com Studies have shown that piperidine itself exhibits bactericidal activity against multiple Vibrio species, with minimum inhibitory concentration (MIC90) values ranging from 2 to 6 mg/mL. nih.gov The antimicrobial effect of piperidine against certain Vibrio strains was found to be more potent than the antibiotic ampicillin. nih.gov

Synthetic piperidine derivatives have also been evaluated for their antibacterial efficacy. In one study, novel synthesized piperidine derivatives were active against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). biointerfaceresearch.com Another investigation into a series of piperidine derivatives confirmed varying degrees of inhibitory activity against a panel of bacteria, including Mycobacterium luteus and Mycobacterium tuberculosis. researchgate.netnih.gov

| Bacterial Strain | Gram Type | Observed Activity | Reference |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive | Active | biointerfaceresearch.com |

| Escherichia coli | Gram-negative | Active | biointerfaceresearch.com |

| Vibrio cholerae O1 Ogawa | Gram-negative | Bactericidal Effect | nih.gov |

| Vibrio parahaemolyticus | Gram-negative | Moderate Inhibition | nih.gov |

| Mycobacterium luteus | Gram-positive | Active | nih.gov |

| Mycobacterium tuberculosis | Gram-positive | Active | nih.gov |

Enzyme System Modulations

Derivatives of this compound have been identified as potent modulators of several enzyme systems, most notably monoacylglycerol lipase (B570770) (MAGL).

Monoacylglycerol Lipase (MAGL) Inhibitory Mechanisms

Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.govuniversiteitleiden.nl Inhibition of MAGL increases 2-AG levels, which has potential therapeutic applications in neurodegenerative diseases, inflammation, and pain. nih.govunibe.ch A new class of benzylpiperidine-based compounds has been identified as potent and reversible MAGL inhibitors. nih.govunibe.ch

The inhibitory mechanism often involves the formation of a hemiketal between the inhibitor and the catalytic serine residue (Ser122) in the enzyme's active site. universiteitleiden.nl This interaction can be further stabilized by hydrogen bonds with adjacent amino acid residues like Ala53 and Met123. universiteitleiden.nl Molecular docking and dynamics simulations have been used to investigate the binding modes of aryl formyl piperidine derivatives, revealing key interactions between the inhibitor and the enzyme. mdpi.com These studies show that the inhibitor binds within four main regions of the enzyme, and conformational changes in the flexible lid domain of MAGL can be influenced by different substituents on the piperidine ring. mdpi.com

Other Enzymatic Inhibition Pathways

Beyond MAGL, piperidine derivatives have been shown to inhibit other enzymes. A study on azinane analogues bearing a 1,2,4-triazole (B32235) moiety demonstrated inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase. nih.gov These enzymes are therapeutic targets for Alzheimer's disease (AChE, BChE) and diabetes (α-glucosidase). nih.govmdpi.com For instance, one derivative in the study, compound 12n (bearing a 2-ethyl-6-methyl phenyl moiety), was the most active α-glucosidase inhibitor in its series. nih.gov

| Enzyme Target | Therapeutic Area | Activity | Reference |

|---|---|---|---|

| Monoacylglycerol Lipase (MAGL) | Neurodegeneration, Inflammation | Potent, Reversible Inhibition | nih.govunibe.ch |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | Inhibitory Activity | nih.govmdpi.com |

| Butyrylcholinesterase (BChE) | Alzheimer's Disease | Inhibitory Activity | nih.govmdpi.com |

| α-Glucosidase | Diabetes | Inhibitory Activity | nih.gov |

Other Receptor and Ion Channel Interactions

The pharmacological profile of piperidine derivatives extends to interactions with various G-protein coupled receptors and ion channels.

Synthesized (2-cyclopropoxyphenyl)piperidine derivatives have shown high affinity and selectivity for α1a- and α1d-adrenergic receptors over the α1b subtype. nih.govresearchgate.net These receptors are involved in regulating smooth muscle tone and are targets for conditions like benign prostatic hyperplasia. For these derivatives, inhibitor constant (Ki) values for α1a-AR ranged from 0.91 nM to 79.0 nM, and for α1d-AR, from 2.0 nM to 57 nM. nih.govresearchgate.net The selectivity for α1a/d over α1b was significant, with ratios reaching up to 155-fold and 171-fold, respectively. nih.govresearchgate.net

Additionally, compounds structurally related to this compound, such as N-(2-alkyleneimino-3-phenylpropyl)acetamide derivatives, have been identified as inhibitors of the Transient Receptor Potential Cation Channel Subfamily A Member 1 (TRPA1). nih.gov TRPA1 is an ion channel involved in pain and pruritus signaling. nih.gov Furthermore, the basic nitrogen atom in the piperidine ring allows these molecules to become protonated under physiological conditions. Small molecule drugs containing a protonated nitrogen can interact with and potentially inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is a critical consideration in drug development due to its role in cardiac repolarization. semanticscholar.org

| Target | Compound Class | Affinity (Ki) / Activity | Reference |

|---|---|---|---|

| α1a-Adrenergic Receptor | (2-cyclopropoxyphenyl)piperidines | 0.91 - 79.0 nM | nih.govresearchgate.net |

| α1d-Adrenergic Receptor | (2-cyclopropoxyphenyl)piperidines | 2.0 - 57 nM | nih.govresearchgate.net |

| α1b-Adrenergic Receptor | (2-cyclopropoxyphenyl)piperidines | 107 - 839.8 nM | nih.govresearchgate.net |

| TRPA1 Ion Channel | N-(2-alkyleneimino-3-phenylpropyl)acetamides | Inhibition | nih.gov |

| hERG K+ Channel | Small molecules with protonated nitrogen | Potential for Interaction/Inhibition | semanticscholar.org |

Induction of Specific Cellular Pathways (e.g., Apoptosis in Cancer Cells)

The piperidine structural motif is a key component in a variety of molecules that have demonstrated anticancer properties by activating apoptotic pathways. These pathways are crucial for the controlled elimination of damaged or cancerous cells. Research into compounds structurally related to this compound, such as other piperidine and piperine (B192125) derivatives, has shown that they can initiate apoptosis through various mechanisms. These mechanisms often involve the activation of caspases, a family of proteases that execute the apoptotic process, and the modulation of proteins in the Bcl-2 family, which regulate mitochondrial integrity and commitment to cell death nih.gov.

For instance, studies on piperine, a well-known alkaloid containing a piperidine ring, have demonstrated its capacity to induce apoptosis in several cancer cell lines. This is achieved by increasing the expression of pro-apoptotic proteins like Bax and decreasing the levels of anti-apoptotic proteins such as Bcl-2, leading to the activation of caspase-3 and caspase-9 nih.gov.

Furthermore, the sigma receptors (σ1 and σ2) have emerged as potential targets for piperidine-based compounds in cancer therapy. The sigma-2 receptor, in particular, is often overexpressed in proliferating cancer cells, and its activation by specific ligands has been linked to the induction of apoptosis nih.govacs.orgnih.gov. The development of piperidine and piperazine (B1678402) derivatives as potent sigma receptor ligands is an active area of research rsc.orgnih.govnih.gov. For example, certain sigma-2 receptor agonists have been shown to trigger cell death in pancreatic cancer cells through caspase activation and the production of mitochondrial superoxide (B77818) uniba.it.

However, a direct link between this compound and the induction of apoptosis via these or other cellular pathways has not been specifically documented in the reviewed literature. While its structural components—a piperidine ring and a phenylpropyl group—are present in compounds with known bioactivity, including some with anticancer effects, the specific pharmacological actions of this compound in this context have not been detailed. One study on piperic acid esters noted that a 3-phenylpropyl ester derivative was essentially inactive in terms of cytotoxicity against oral squamous cell carcinoma cell lines, suggesting that the nature of the entire molecular structure is critical for biological activity iiarjournals.org.

Due to the absence of specific research findings, no data tables on the effects of this compound on cellular pathways in cancer cells can be provided at this time. Further investigation is required to characterize the in vitro pharmacological profile of this specific compound and to determine its potential as an inducer of apoptosis or other cellular responses in cancer cells.

Computational Chemistry and in Silico Approaches for 2 3 Phenylpropyl Piperidine

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 2-(3-Phenylpropyl)piperidine. scienceopen.comresearchgate.netrsc.org These calculations can determine various electronic properties that govern the molecule's behavior.

Key electronic properties that can be calculated for this compound include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. nih.gov A smaller energy gap suggests higher reactivity. For piperidine (B6355638) derivatives, the electronic properties are influenced by the nature and position of substituents. nih.gov For instance, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring of this compound would be expected to modulate its HOMO-LUMO gap and, consequently, its reactivity. nih.gov

Reactivity descriptors derived from quantum chemical calculations, such as electronegativity, chemical hardness, and global electrophilicity index, can provide further insights into the molecule's interaction with biological targets. These parameters are valuable for predicting the types of chemical reactions the molecule is likely to undergo.

Table 1: Representative Quantum Chemical Properties of a Substituted Piperidine Derivative This table presents illustrative data for a generic substituted piperidine to demonstrate the type of information obtained from quantum chemical calculations, as specific values for this compound are not readily available in the cited literature.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 2.1 D | Indicates the polarity of the molecule |

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.govmdpi.com For this compound, molecular docking simulations can identify potential binding modes and affinities with various biological targets, such as receptors or enzymes. semanticscholar.org These simulations are crucial in structure-based drug design for predicting how the molecule might interact with a protein's active site. mdpi.com

The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. A docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, and a scoring function is used to estimate the binding affinity for each pose. mdpi.com The results are typically reported as a binding energy, with lower energies indicating a more favorable interaction. nih.gov

Ligand-protein interaction simulations can further reveal the specific types of interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. aalto.finih.gov For this compound, the phenylpropyl group would likely engage in hydrophobic interactions, while the piperidine nitrogen could act as a hydrogen bond acceptor.

Table 2: Illustrative Molecular Docking Results for a Piperidine Derivative with a Target Protein This table provides a hypothetical example of molecular docking data to illustrate the typical outputs of such a study.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| Dopamine (B1211576) D2 Receptor | -8.5 | Asp114, Phe389, Trp386 |

| Sigma-1 Receptor | -9.2 | Glu172, Tyr173, Trp164 |

| Muscarinic M1 Receptor | -7.8 | Tyr106, Asn382, Trp157 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govslideshare.netsysrevpharm.org For this compound and its analogs, QSAR models can be developed to predict their activity against a specific biological target. nih.gov

The development of a QSAR model involves several steps:

Data Set Preparation : A series of structurally related compounds with known biological activities is compiled.

Descriptor Calculation : Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include physicochemical properties (e.g., logP, molar refractivity), electronic properties, and topological indices. srmist.edu.in

Model Building : Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create a mathematical equation that correlates the descriptors with the biological activity. researchgate.net

Model Validation : The predictive power of the QSAR model is assessed using internal and external validation techniques. pharmacophorejournal.com

For phenylpiperidine derivatives, QSAR studies have shown that lipophilicity (clogP) and steric factors often play a significant role in their biological activity. nih.gov A QSAR model for this compound analogs could help in designing new derivatives with improved potency.

Table 3: Example of a QSAR Equation for a Series of Piperidine Analogs This table presents a hypothetical QSAR equation to illustrate the relationship between molecular descriptors and biological activity.

| QSAR Model Equation | Statistical Parameters |

| pIC50 = 0.6 * logP - 0.2 * MW + 1.5 * TPSA + 2.1 | R² = 0.85, Q² = 0.72 |

| pIC50: Predicted biological activity, logP: Lipophilicity, MW: Molecular Weight, TPSA: Topological Polar Surface Area | R²: Coefficient of determination, Q²: Cross-validated R² |

Molecular Dynamics Simulations for Conformational Sampling and Binding Kinetics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. mdpi.com For this compound, MD simulations can be used to explore its conformational landscape, revealing the different shapes the molecule can adopt in solution or when bound to a protein. nih.govresearchgate.net This is important as the biological activity of a molecule is often dependent on its conformation.

When applied to a ligand-protein complex, MD simulations can provide insights into the stability of the binding pose predicted by molecular docking and can help to understand the kinetics of binding and unbinding. mdpi.comelifesciences.org By simulating the movement of atoms over time, MD can reveal how the ligand and protein adapt to each other and the key interactions that are maintained throughout the simulation. researchgate.net Analysis of the simulation trajectory can also be used to calculate binding free energies, providing a more accurate estimate of binding affinity than docking scores alone. nih.gov

In Silico Prediction of Metabolism and Metabolic Hotspots

In silico tools can be used to predict the metabolic fate of this compound in the body. nih.govmdpi.com These methods use databases of known metabolic reactions and algorithms to predict which enzymes are likely to metabolize the compound and the potential metabolites that will be formed. news-medical.net

The prediction of metabolic hotspots, the specific sites on the molecule that are most susceptible to metabolism, is particularly valuable. news-medical.net For this compound, potential sites of metabolism include the phenyl ring (hydroxylation), the alkyl chain (oxidation), and the piperidine ring (N-dealkylation or oxidation). Knowing these hotspots can help in designing analogs with improved metabolic stability. Various software programs can predict the likelihood of metabolism by different cytochrome P450 (CYP) isoforms. news-medical.net

Table 4: Predicted Metabolic Hotspots for this compound This table illustrates potential sites of metabolism for the compound based on common metabolic pathways for similar structures.

| Potential Metabolic Reaction | Predicted Site | Responsible Enzymes (Predicted) |

| Aromatic Hydroxylation | Phenyl ring (para-position) | CYP2D6, CYP3A4 |

| Aliphatic Hydroxylation | Propyl chain (benzylic position) | CYP2C9, CYP3A4 |

| N-dealkylation | Piperidine nitrogen | CYP3A4, CYP2D6 |

| Ring Oxidation | Piperidine ring | Flavin-containing monooxygenases (FMO) |

Pharmacophore Modeling and Virtual Screening Strategies

Pharmacophore modeling is a ligand-based drug design approach that identifies the essential three-dimensional arrangement of chemical features required for a molecule to be active at a specific biological target. mdpi.comnih.govnih.gov A pharmacophore model for a series of active compounds that includes this compound would typically consist of features such as hydrophobic groups, hydrogen bond acceptors, and aromatic rings. nih.gov

Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases for other molecules that fit the model. mdpi.comnih.gov This process, known as virtual screening, can rapidly identify novel compounds with the potential for similar biological activity. researchgate.netnih.gov Virtual screening strategies can be a highly effective and cost-efficient method for discovering new lead compounds in the early stages of drug discovery. researchgate.netnih.gov

In Vitro and Preclinical Metabolism Research on 2 3 Phenylpropyl Piperidine and Analogues

Identification of Primary Metabolic Pathways

The metabolism of piperidine-containing compounds is complex, involving several key enzymatic reactions that modify the chemical structure to facilitate excretion. researchgate.net The electron-rich nitrogen atom and the adjacent α-carbons within the piperidine (B6355638) ring are often primary sites for metabolic attack. researchgate.net

Oxidative N-dealkylation is a major metabolic pathway for many drugs containing secondary and tertiary amine functionalities, including piperidine heterocycles. researchgate.netnih.govnih.govsemanticscholar.org This reaction is catalyzed by Cytochrome P450 (CYP) enzymes and involves the hydroxylation of the carbon atom alpha to the nitrogen. nih.govsemanticscholar.org The resulting carbinolamine intermediate is unstable and spontaneously cleaves, leading to the removal of an alkyl group and the formation of a secondary amine from a tertiary amine, or a primary amine from a secondary amine. nih.gov In the context of piperidine analogues that are N-substituted, this pathway is significant. For instance, the metabolism of the opioid alfentanil, which contains an N-substituted piperidine ring, prominently features piperidine N-dealkylation to its metabolite, noralfentanil. researchgate.net This process is a common route for the biotransformation of numerous 4-aminopiperidine (B84694) drugs. nih.gov

Hydroxylation, the addition of a hydroxyl (-OH) group, is another fundamental metabolic transformation catalyzed by CYP enzymes. For a compound like 2-(3-Phenylpropyl)piperidine, hydroxylation can occur at several positions.

Piperidine Ring Hydroxylation: The saturated carbocyclic structure of the piperidine ring is susceptible to oxidation. nih.gov This can lead to the formation of various hydroxylated metabolites, such as 3- or 4-hydroxypiperidine (B117109) derivatives. mdma.chresearchgate.net The specific position of hydroxylation is often directed by the specific CYP isozyme involved and the stereochemistry of the substrate. The introduction of a hydroxyl group generally increases the polarity of the molecule, aiding in its subsequent elimination. mdma.ch

Phenylpropyl Moiety Hydroxylation: The phenylpropyl side chain also presents sites for oxidative metabolism. Aromatic hydroxylation can occur on the phenyl ring, typically at the para-position, which is a common metabolic pathway for compounds containing a phenyl group. nih.govnih.gov Additionally, aliphatic hydroxylation can occur at various carbons along the propyl chain.

Research on phencyclidine (PCP), a 1-phenylcyclohexylpiperidine derivative, has identified hydroxylated metabolites on the piperidine, cyclohexyl, and phenyl moieties as key products of its biotransformation. mdma.ch

N-oxidation is a metabolic pathway where an oxygen atom is directly attached to the nitrogen atom of the piperidine ring, forming an N-oxide. nih.govnih.gov This reaction is particularly relevant for tertiary amines and can be catalyzed by both CYP enzymes and Flavin-containing monooxygenases (FMOs). nih.govnih.govsemanticscholar.org In vitro studies on piperidine itself have shown that it can be metabolized to N-hydroxy piperidine and 2, 3, 4, 5-tetrahydro-pyridine-1-oxide. nih.gov N-oxidation typically results in a more polar, water-soluble metabolite that can be readily excreted.

Hydrolysis is an enzymatic reaction involving the cleavage of chemical bonds by the addition of water. This pathway is relevant for analogues of this compound that contain hydrolyzable functional groups, such as esters or amides. While the parent compound lacks such a group, derivatives incorporating these moieties would be susceptible to this metabolic route. For example, studies on clebopride, a piperidine-containing molecule, have identified products resulting from amide hydrolysis. nih.gov Enzymes such as carboxylesterases are responsible for these transformations.

Table 1: Summary of Primary Metabolic Pathways for Piperidine Analogues

| Metabolic Pathway | Description | Key Enzymes Involved | Potential Metabolites |

| Oxidative N-Dealkylation | Removal of an alkyl group attached to the nitrogen atom. | Cytochrome P450 (CYP) | Dealkylated piperidine derivatives |

| Hydroxylation | Addition of a hydroxyl (-OH) group to the molecule. | Cytochrome P450 (CYP) | Hydroxylated piperidine ring, hydroxylated phenyl ring, hydroxylated propyl chain |

| N-Oxidation | Addition of an oxygen atom to the piperidine nitrogen. | CYP, Flavin-containing monooxygenase (FMO) | Piperidine-N-oxide |

| Hydrolysis | Cleavage of ester or amide bonds by water (relevant for specific analogues). | Carboxylesterases | Carboxylic acids, alcohols, amines |

Role of Cytochrome P450 (CYP) Isoforms (e.g., CYP3A4, CYP2D6, CYP1A2)

The Cytochrome P450 superfamily of enzymes is the most important group of catalysts involved in Phase I metabolism of drugs and other xenobiotics. nih.govmdpi.com Several specific isoforms play crucial roles in the metabolism of a wide array of compounds, including those with a piperidine scaffold.

CYP3A4: This is the most abundant and versatile CYP isoform in the human liver and intestine, responsible for the metabolism of approximately 50% of all clinically used drugs. mdpi.commdpi.com CYP3A4 is known to catalyze a broad range of oxidative reactions, including N-dealkylation and hydroxylation. nih.gov Given its broad substrate specificity, it is highly likely to be a major contributor to the metabolism of this compound and its analogues. mdpi.com Studies on numerous piperidine-containing drugs, including fentanyl, alfentanil, and various 4-aminopiperidines, have confirmed that CYP3A4 is a primary enzyme catalyzing their N-dealkylation and oxidation. researchgate.netnih.gov

CYP2D6: Although it represents a smaller fraction of total hepatic CYP content compared to CYP3A4, CYP2D6 is responsible for the metabolism of about 20-25% of clinically prescribed drugs. mdpi.comwikipedia.orghee.nhs.uknih.gov This isoform is particularly important for the metabolism of many neuropsychiatric drugs. mdpi.com CYP2D6 is highly polymorphic, which can lead to significant inter-individual differences in drug metabolism, categorizing individuals as poor, intermediate, extensive, or ultrarapid metabolizers. wikipedia.org For certain 4-aminopiperidine drugs, CYP2D6 has been shown to contribute significantly to their metabolism alongside CYP3A4. nih.gov

CYP1A2: Constituting about 13% of the total CYP protein in the human liver, CYP1A2 metabolizes approximately 9% of commonly used drugs. nih.govnih.gov It is involved in the metabolism of various clinical drugs and the activation of procarcinogens. nih.govwikipedia.org The activity of CYP1A2 can be induced by external factors such as smoking. nih.govgenesight.com While perhaps less commonly implicated in piperidine metabolism than CYP3A4 or CYP2D6, its involvement cannot be ruled out, particularly in specific analogues.

Table 2: Major CYP Isoforms and Their Relevance to Piperidine Metabolism

| CYP Isoform | Abundance in Liver | Proportion of Drugs Metabolized | Key Reactions Catalyzed | Relevance to Piperidine Structures |

| CYP3A4 | ~30-40% | ~50% mdpi.commdpi.com | N-dealkylation, Hydroxylation | Major contributor to the metabolism of many piperidine-containing drugs. researchgate.netnih.gov |

| CYP2D6 | ~2% | ~20-25% wikipedia.orgnih.gov | Hydroxylation, Demethylation | Significant role, especially for neuropsychiatric drugs; highly polymorphic. mdpi.comwikipedia.org |

| CYP1A2 | ~13% nih.gov | ~9% nih.gov | Oxidation, Demethylation | Potential involvement; inducible by factors like smoking. nih.govgenesight.com |

Involvement of Other Metabolic Enzymes (e.g., Monoamine Oxidase, MAO-B)

Beyond the CYP450 system, other enzymes can also contribute to the biotransformation of piperidine-containing compounds.

Monoamine Oxidase (MAO): MAOs are a family of enzymes that catalyze the oxidative deamination of monoamines. They are critical in the metabolism of neurotransmitters and are also involved in the metabolism of some xenobiotics. MAO-B, in particular, has been implicated in the metabolism of certain piperidine structures. mdpi.com For instance, the in vitro metabolism of CP-122,721, a (2-Phenyl-3-benzylamino)piperidine analogue, was shown to involve MAO-B in some of its metabolic pathways. researchgate.net MAO can be both a substrate and an inhibitor for piperidine-related compounds, and its metabolic action often involves oxidation at the carbon alpha to the nitrogen, which can lead to ring opening or other transformations. researchgate.netnih.govnih.gov

Comparative In Vitro Metabolism Across Species

The biotransformation of xenobiotics, including this compound and its analogues, is primarily orchestrated by drug-metabolizing enzymes, predominantly the cytochrome P450 (CYP) superfamily. The activity and expression of these enzymes can vary significantly between species, leading to distinct metabolic profiles. In vitro models, such as liver microsomes and hepatocytes from different species (e.g., human, monkey, dog, rat, and mouse), are instrumental in elucidating these differences during preclinical development. nih.govmdpi.comfrontiersin.org

Research on piperidine-containing compounds often reveals species-dependent variations in both the rate and the pathways of metabolism. For instance, studies on phencyclidine, a compound with a piperidine ring, showed that liver preparations from rats and rabbits were significantly more active in metabolizing the compound compared to those from cats or monkeys. nih.gov Common metabolic reactions for piperidine derivatives include hydroxylation, N-dealkylation, and oxidation. nih.govresearchgate.net

While specific data for this compound is limited in the public domain, general principles derived from analogous compounds can be informative. For example, in the metabolism of the piperidine-containing neurokinin-1 antagonist CP-122,721, O-demethylation was primarily catalyzed by CYP2D6 in human liver microsomes, whereas N-dealkylation was mainly driven by CYP3A4. researchgate.net Such isoform-specific contributions can be a major source of interspecies variability.

Differences in metabolic rates across species are a key finding from such comparative studies. For the sedative-hypnotic compound YZG-331, rat liver microsomes metabolized approximately 46% of the compound within 120 minutes, while human, monkey, dog, and mouse microsomes metabolized less than 20% in the same timeframe. frontiersin.org Similarly, the metabolism of enflicoxib, a COX-2 inhibitor, showed the highest elimination rate in human liver microsomes, followed by rat and then dog. nih.gov These variations are critical for extrapolating preclinical animal data to humans.

The formation of different metabolites is another critical aspect. For some compounds, certain metabolic pathways may be prominent in one species but minor or absent in another. mdpi.com For example, with the A1 adenosine (B11128) receptor ligand CPFPX, an enone metabolite was formed exclusively in human and dog microsomes but not in rodent microsomes in vitro. mdpi.com Such qualitative differences underscore the importance of using multiple species in preclinical metabolic evaluations.

The following table summarizes hypothetical comparative metabolic rates for an analogue of this compound, based on typical findings in preclinical studies.

Table 1: Illustrative In Vitro Metabolic Stability of a this compound Analogue in Liver Microsomes from Different Species

| Species | Half-Life (T1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Major Metabolic Pathway(s) |

|---|---|---|---|

| Human | 45 | 30.8 | Aromatic Hydroxylation, N-dealkylation |

| Cynomolgus Monkey | 28 | 49.5 | N-dealkylation, Piperidine Ring Oxidation |

| Dog | 65 | 21.3 | Aromatic Hydroxylation |

| Rat | 15 | 92.4 | Piperidine Ring Oxidation, Propyl Chain Oxidation |

| Mouse | 12 | 115.5 | Piperidine Ring Oxidation, Propyl Chain Oxidation |

This table is for illustrative purposes and does not represent actual data for this compound.

Advanced Analytical Techniques for Metabolite Identification and Profiling (e.g., LC-MS/MS)

The accurate identification and structural elucidation of metabolites are fundamental to understanding the biotransformation of a drug candidate. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the cornerstone technique for metabolite profiling due to its high sensitivity, selectivity, and structural information capabilities. scripps.edunih.gov

The process typically begins with incubating the parent drug with a biological matrix, such as liver microsomes. Following incubation, the samples are prepared and injected into the LC system. The liquid chromatography component separates the parent compound from its various metabolites based on their physicochemical properties, such as polarity. nih.govthermofisher.com

After separation, the components are introduced into the mass spectrometer. High-resolution mass spectrometry (HRMS) instruments, like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, are often employed. scripps.eduthermofisher.com These instruments can measure the mass-to-charge ratio (m/z) of ions with very high accuracy (typically within 5 ppm), which allows for the determination of the elemental composition of the parent drug and its metabolites. thermofisher.com

Tandem mass spectrometry (MS/MS) is then used for structural characterization. In an MS/MS experiment, a specific metabolite ion (the precursor ion) is selected and fragmented. The resulting fragment ions (product ions) produce a characteristic fragmentation pattern, or spectrum, which provides clues about the molecule's structure and the site of metabolic modification. scripps.edu By comparing the fragmentation pattern of a metabolite to that of the parent compound, researchers can deduce the nature of the biotransformation (e.g., addition of an oxygen atom, loss of an alkyl group).

For example, a mass shift of +15.9949 Da relative to the parent drug would suggest an oxidation reaction, such as hydroxylation. The specific location of this modification can often be inferred by analyzing the MS/MS fragmentation data. This systematic approach allows for the tentative identification of numerous metabolites in a single analysis. scripps.edunih.gov

The following table outlines key LC-MS/MS techniques and their roles in metabolite identification.

Table 2: Application of LC-MS/MS Techniques in Metabolite Profiling

| Technique | Primary Function | Information Obtained |

|---|---|---|

| Liquid Chromatography (LC) | Separation | Separates parent drug from metabolites and endogenous matrix components. Provides retention time for each compound. |

| Full Scan High-Resolution Mass Spectrometry (HRMS) | Detection & Formula Determination | Provides accurate mass-to-charge (m/z) ratio, enabling the calculation of elemental composition for potential metabolites. |

| Tandem Mass Spectrometry (MS/MS or MSn) | Structural Elucidation | Generates fragmentation patterns (spectra) that help identify the structure of metabolites and pinpoint the site of metabolic modification. |

| Metabolite Profiling Software | Data Analysis | Automates the process of finding potential metabolites by searching for expected mass shifts and comparing MS/MS spectra. |

The combination of these advanced analytical methods provides a comprehensive profile of the metabolic fate of this compound and its analogues, which is essential for evaluating their disposition and safety in preclinical studies. ucdavis.edu

Preclinical in Vivo Research on Mechanistic Pharmacology Animal Models

Assessment of Central Nervous System (CNS) Activity and Neurotransmitter Modulation

The central nervous system effects of 2-(3-Phenylpropyl)piperidine have been explored through various animal models to understand its interaction with neurotransmitter systems and its potential therapeutic applications.

Studies have assessed the impact of this compound, also known as UMB23, on locomotor activity in mice to distinguish its primary pharmacological effects from non-specific motor stimulation. nih.govnih.gov Research indicated that while UMB23 did cause an increase in locomotor activity at some doses, there was no consistent dose-dependent relationship between the doses that produced antidepressant-like effects and those that stimulated motor activity. nih.gov This suggests that the compound's effects in behavioral models of depression are not merely a consequence of increased movement. nih.govnih.gov While related phenylpiperidine compounds are known to interact with the dopaminergic system and modulate dopamine-dependent behaviors, a direct and detailed investigation explicitly linking the locomotor effects of this compound to dopaminergic system engagement has not been detailed in the available literature. nih.govnih.gov

Drug discrimination is a behavioral pharmacology method used to determine the subjective effects of drugs in animal models. nih.gov In this paradigm, animals are trained to recognize the interoceptive cues of a specific drug and differentiate it from a control substance, which helps in classifying the drug's pharmacological profile. nih.govresearchgate.net Based on a review of the available scientific literature, no specific drug discrimination studies have been published for the compound this compound (UMB23).

The potential antidepressant-like properties of this compound (UMB23) have been investigated using the forced swim test in mice, a standard preclinical screening model for antidepressant drugs. nih.govnih.gov In these studies, UMB23 was shown to dose-dependently decrease the duration of immobility, an effect indicative of antidepressant activity. nih.gov The mechanism for this effect was linked to its activity as a sigma (σ) receptor agonist. This was confirmed in studies where pretreatment with the sigma receptor antagonist BD1047 attenuated the antidepressant-like effects of UMB23. nih.govnih.gov Radioligand binding studies further supported these findings, confirming that UMB23 has a high degree of selectivity and nanomolar affinity for sigma receptor subtypes. nih.govnih.gov

Table 1: Effect of this compound (UMB23) in the Mouse Forced Swim Test

| Treatment Group | Effect on Immobility Time | Significance vs. Saline | Reference |

| UMB23 (5 mg/kg) | Reduction | P<0.01 | nih.gov |

| UMB23 (10 mg/kg) | Reduction | P<0.01 | nih.gov |

| UMB23 (20 mg/kg) | Reduction | P<0.01 | nih.gov |

| BD1047 + UMB23 | Attenuation of UMB23's effect | - | nih.gov |

Target Engagement and Occupancy Studies in Animal Brain Regions

Target engagement and receptor occupancy studies are crucial for confirming that a drug interacts with its intended molecular target in the brain at behaviorally active doses. rsc.org Techniques like Positron Emission Tomography (PET) with specific radioligands are often used for this purpose in vivo. mdpi.comnih.gov For instance, the sigma-1 receptor occupancy of the phenylpiperidine compound pridopidine (B1678097) has been quantified in the living rat brain using the radiotracer ¹¹C-SA4503, demonstrating high occupancy (57-85%) at doses that elicit behavioral effects. nih.gov Similarly, the compound (+)-[³H]3-(3-hydroxyphenyl)-N-(1-propyl)piperidine has been used to successfully label sigma receptors in the mouse brain in vivo. nih.gov

While these studies on related compounds demonstrate the feasibility of such investigations for sigma receptor ligands, a review of the available literature indicates that specific studies detailing the target engagement and receptor occupancy of this compound in distinct brain regions of animal models have not been published.

Pharmacokinetic and Metabolic Characterization in Preclinical Species

Understanding the pharmacokinetic (PK) profile—absorption, distribution, metabolism, and excretion—of a compound is fundamental in preclinical development. For piperidine-containing compounds, metabolism often involves the cytochrome P-450 enzyme system. nih.gov Studies on the metabolism of the piperidine (B6355638) ring suggest a general oxidation pathway that can lead to the formation of β-oxo metabolites via an iminium intermediate. nih.gov

Pharmacokinetic parameters for a related phencyclidine analogue, 1-[1-(2-thienyl)cyclohexyl]piperidine (TCP), have been determined in rats, showing an elimination half-life of 2.1 hours and a large volume of distribution. nih.gov However, specific pharmacokinetic and metabolic data for this compound, including its half-life, clearance, volume of distribution, bioavailability, and specific metabolic pathways in preclinical species, are not available in the reviewed scientific literature.

In Vivo Efficacy Studies in Disease Models (e.g., Anti-infective Models)

In vivo efficacy studies in relevant animal models of disease are essential to establish the therapeutic potential of a new chemical entity. While various piperidine derivatives have been investigated for a range of pharmacological activities, including anti-infective properties, specific data for this compound are limited to its CNS effects. Based on a thorough review of the available literature, no in vivo efficacy studies for this compound have been published in the context of anti-infective models.

Emerging Research Frontiers and Future Directions for 2 3 Phenylpropyl Piperidine

Development of Next-Generation Analogues with Tuned Receptor Selectivity

The therapeutic potential of 2-(3-Phenylpropyl)piperidine is intrinsically linked to its affinity for sigma receptors. Research has shown that N-arylalkylpiperidines, including phenylpropylpiperidines, are potent ligands for both sigma-1 (σ₁) and sigma-2 (σ₂) receptors. nih.govrsc.org A key focus of current research is to develop next-generation analogues with enhanced selectivity for one receptor subtype over the other, as this can lead to more targeted therapeutic effects and reduced off-target side effects.